4-[(chloroacetyl)amino]-N-propylbenzamide
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Overview
Description
4-[(Chloroacetyl)amino]-N-propylbenzamide is an organic compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a benzamide structure with a propyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(chloroacetyl)amino]-N-propylbenzamide typically involves the acylation of aniline derivatives with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Starting Materials: Aniline derivative, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The aniline derivative is dissolved in dichloromethane, and triethylamine is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, followed by work-up and purification to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic reaction. The purification steps may include crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(Chloroacetyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation or reduction reactions to modify the aromatic ring or the amide group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and mild heating conditions.
Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, appropriate solvents, and controlled temperatures.
Major Products:
Substitution Reactions: New derivatives with modified functional groups.
Hydrolysis: Amine and carboxylic acid derivatives.
Oxidation and Reduction: Modified aromatic rings or reduced amide groups.
Scientific Research Applications
4-[(Chloroacetyl)amino]-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-N-propylbenzamide involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The chloroacetyl group is highly reactive and can form stable amide or thioether linkages with amino or thiol groups on target molecules. This reactivity makes it useful in modifying proteins for research purposes .
Comparison with Similar Compounds
N-(Chloroacetyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
N-(Chloroacetyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
N-(Chloroacetyl)-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-[(Chloroacetyl)amino]-N-propylbenzamide is unique due to its specific propyl substituent, which can influence its reactivity and interactions with biological molecules. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDVRLMEAJEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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